Cas no 1620510-50-0 ([(3S)-4-methylmorpholin-3-yl]methanol)
![[(3S)-4-methylmorpholin-3-yl]methanol structure](https://www.kuujia.com/scimg/cas/1620510-50-0x500.png)
[(3S)-4-methylmorpholin-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- (S)-4-methyl-3-(hydroxymethyl)morpholine
- [(3S)-4-methylmorpholin-3-yl]methanol
- (S)-(4-Methylmorpholin-3-yl)methanol
- AKOS027331464
- VPC51050
- 1620510-50-0
- MFCD26792482
- CS-0061776
- AS-63371
- SCHEMBL12765122
- 875-645-1
- (S)-4-Methyl-3-(hydroxymethyl)morpholine
-
- MDL: MFCD26792482
- Inchi: InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3/t6-/m0/s1
- InChI Key: WXGKNIRSXCAEEP-LURJTMIESA-N
- SMILES: CN1CCOC[C@@H]1CO
Computed Properties
- Exact Mass: 131.094628657g/mol
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7Ų
- XLogP3: -0.7
[(3S)-4-methylmorpholin-3-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15645-5g |
(S)-(4-Methylmorpholin-3-yl)methanol |
1620510-50-0 | 95% | 5g |
¥2489.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15645-1g |
(S)-(4-Methylmorpholin-3-yl)methanol |
1620510-50-0 | 95% | 1g |
¥498.0 | 2024-07-18 | |
Apollo Scientific | OR55496-1g |
(S)-4-Methyl-3-(hydroxymethyl)morpholine |
1620510-50-0 | 95% | 1g |
£161.00 | 2025-02-20 | |
Alichem | A449037169-1g |
(S)-4-Methyl-3-(hydroxymethyl)morpholine |
1620510-50-0 | 97% | 1g |
600.78 USD | 2021-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LY593-1g |
[(3S)-4-methylmorpholin-3-yl]methanol |
1620510-50-0 | 95+% | 1g |
1885.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15645-250mg |
(S)-(4-Methylmorpholin-3-yl)methanol |
1620510-50-0 | 95% | 250mg |
¥158.0 | 2024-07-18 | |
Advanced ChemBlocks | B-1176-250MG |
(S)-4-methyl-3-(hydroxymethyl)morpholine |
1620510-50-0 | 95% | 250MG |
$70 | 2023-09-15 | |
Ambeed | A839544-1g |
(S)-(4-Methylmorpholin-3-yl)methanol |
1620510-50-0 | 95% | 1g |
$76.0 | 2025-02-25 | |
eNovation Chemicals LLC | D773376-5g |
[(3S)-4-methylmorpholin-3-yl]methanol |
1620510-50-0 | 95% | 5g |
$375 | 2024-06-06 | |
1PlusChem | 1P019GS8-100mg |
[(3S)-4-methylmorpholin-3-yl]methanol |
1620510-50-0 | >98% | 100mg |
$65.00 | 2023-12-20 |
[(3S)-4-methylmorpholin-3-yl]methanol Related Literature
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Additional information on [(3S)-4-methylmorpholin-3-yl]methanol
Professional Introduction to [(3S)-4-methylmorpholin-3-yl)methanol (CAS No. 1620510-50-0]
[(3S-4-methylmorpholin-3-yl)methanol] (CAS No. 1620510-50-0) is a significant compound in the field of pharmaceutical chemistry, particularly in the development of innovative drug candidates. This compound, characterized by its unique stereochemical configuration and structural properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug design.
The stereochemistry of [(3S)-4-methylmorpholin-3-yl)methanol] plays a crucial role in determining its biological activity and pharmacological properties. The presence of the (3S) configuration suggests a specific interaction with biological targets, which is a critical factor in the design of enantiomerically pure drugs. This aspect has been extensively studied in recent years, as the relationship between stereochemistry and biological activity is fundamental to optimizing drug efficacy and minimizing side effects.
In the realm of pharmaceutical research, [(3S)-4-methylmorpholin-3-yl)methanol] has been explored as a key intermediate in the synthesis of various bioactive molecules. Its morpholine moiety provides a versatile scaffold for further functionalization, enabling the development of compounds with enhanced pharmacological profiles. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, which are increasingly important in the treatment of cancer and inflammatory diseases.
The structural features of this compound make it an attractive candidate for further investigation. The methyl group at the 4-position of the morpholine ring contributes to its overall solubility and bioavailability, which are critical parameters for drug development. Additionally, the hydroxymethyl group at the 3-position offers a site for further chemical modifications, allowing for the creation of novel derivatives with tailored biological activities.
Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between [(3S-4-methylmorpholin-3-yl)methanol] and its target proteins. Molecular modeling studies have revealed that this compound can effectively bind to specific pockets on enzymes and receptors, modulating their activity. Such insights have been instrumental in guiding the optimization of drug candidates and improving their selectivity.
The synthesis of [(3S-4-methylmorpholin-3-yl)methanol] involves intricate organic transformations that highlight the expertise required in pharmaceutical chemistry. The stereocontrol during its synthesis is paramount to ensure high enantiomeric purity, which is essential for its biological efficacy. Researchers have employed advanced catalytic methods and chiral auxiliaries to achieve this goal, underscoring the sophistication involved in modern drug development.
In conclusion, [(3S-4-methylmorpholin-3-yl)methanol] (CAS No. 1620510-50-0) represents a promising compound with significant potential in pharmaceutical applications. Its unique stereochemical configuration and structural properties make it a valuable building block for the development of novel therapeutic agents. As research continues to uncover new insights into its biological activity and synthetic pathways, this compound is poised to play an increasingly important role in drug discovery and development.
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